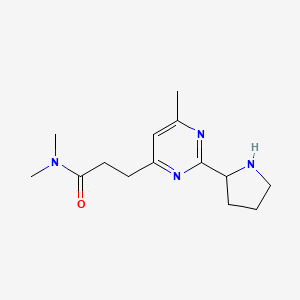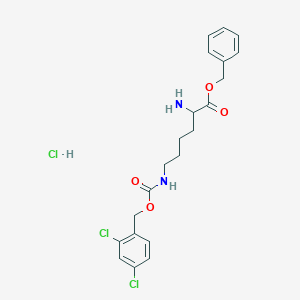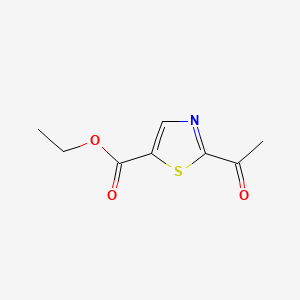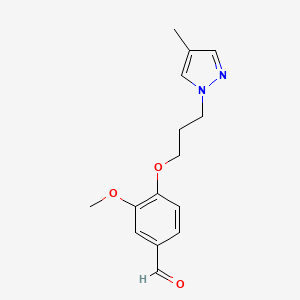
Lergo; Lergotril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lergotrile is synthesized through a series of chemical reactions involving the ergoline structure. . The reaction conditions often require the use of specific reagents and catalysts to ensure the correct configuration and purity of the final product.
Industrial Production Methods
While detailed industrial production methods for Lergotrile are not widely documented, the synthesis would likely involve large-scale chemical reactors and stringent quality control measures to ensure the consistency and safety of the compound. The process would also need to address the handling and disposal of hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Lergotrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the ergoline structure, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Halogen substitution reactions are common, particularly involving the chlorine atom in the ergoline nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of Lergotrile, while substitution reactions can produce halogenated analogs.
Wissenschaftliche Forschungsanwendungen
Lergotrile has been explored in various scientific research applications, including:
Chemistry: As a model compound for studying ergoline derivatives and their chemical behavior.
Biology: Investigating its effects on dopamine receptors and related biological pathways.
Medicine: Although not successful in treating Parkinson’s disease, it provides insights into the development of dopamine receptor agonists.
Wirkmechanismus
Lergotrile exerts its effects primarily by acting as a dopamine receptor agonist . It binds to dopamine receptors in the brain, mimicking the action of dopamine and thereby influencing various neurological processes. This mechanism is particularly relevant in the context of Parkinson’s disease, where dopamine levels are typically reduced .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromocriptine: Another ergoline derivative used as a dopamine receptor agonist.
Pergolide: Similar in structure and function, used in the treatment of Parkinson’s disease.
Cabergoline: Known for its long half-life and high affinity for dopamine receptors.
Uniqueness of Lergotrile
Lergotrile’s uniqueness lies in its specific chemical structure, particularly the presence of the chlorine atom and the acetonitrile group.
Eigenschaften
Molekularformel |
C17H18ClN3 |
|---|---|
Molekulargewicht |
299.8 g/mol |
IUPAC-Name |
2-(5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)acetonitrile |
InChI |
InChI=1S/C17H18ClN3/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14/h2-4,10,12,15,20H,5,7-9H2,1H3 |
InChI-Schlüssel |
JKAHWGPTNVUTNB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(13E)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B12294658.png)
![3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B12294662.png)

![Ethyl 15-ethyl-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B12294684.png)

![3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12294708.png)


